
1,2-Bis(dimethylamino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dimethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two dimethylamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethylamino)anthracene-9,10-dione can be synthesized through several methods:
-
Amination of Anthraquinone: : One common method involves the amination of anthraquinone derivatives. This process typically uses dimethylamine as the amine source and involves heating the anthraquinone with dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of halogenated anthraquinone derivatives with dimethylamine. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,2-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
科学研究应用
1,2-Bis(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules and dyes.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting cancer cells.
-
Industry: : It is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism by which 1,2-Bis(dimethylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular components. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications.
相似化合物的比较
1,2-Bis(dimethylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
-
1,4-Diaminoanthraquinone: : Similar in structure but with amino groups at different positions, leading to different reactivity and applications.
-
2,6-Bis(dimethylamino)anthracene-9,10-dione: : Another isomer with dimethylamino groups at different positions, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62468-72-8 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,2-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)14-10-9-13-15(16(14)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |
InChI 键 |
YUIYNWWVCVGEOX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)



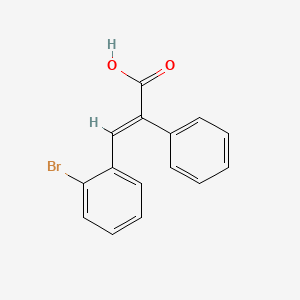
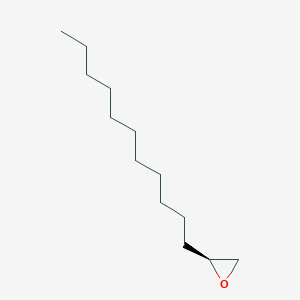
![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)
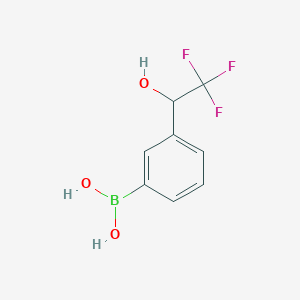
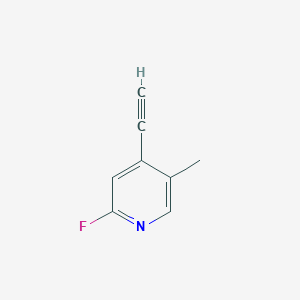
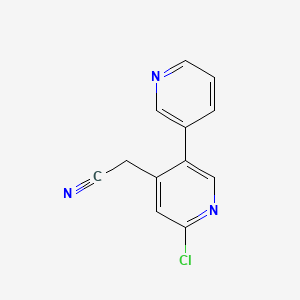
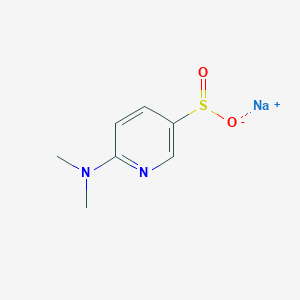
![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)

